molecular formula C20H16BrN7O3 B267920 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267920
M. Wt: 482.3 g/mol
InChI Key: JUTSNGYJDJHESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TMT, is a synthetic compound that belongs to the class of phenethylamines. TMT has been used in scientific research to understand its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is thought to act on serotonin receptors in the brain. 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to induce hallucinations, changes in perception, and altered states of consciousness. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in scientific research is its ability to induce hallucinations and altered states of consciousness, which can be useful in studying the mechanisms of other hallucinogenic compounds. However, 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a synthetic compound and may not accurately represent the effects of naturally occurring hallucinogens. Additionally, 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a controlled substance and requires special permits and licenses to use in scientific research.

Future Directions

1. Further study of the mechanisms of action of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its effects on serotonin receptors.
2. Investigation of the potential therapeutic uses of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the treatment of psychiatric disorders.
3. Comparison of the effects of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one with other hallucinogenic compounds to better understand the mechanisms of action of these compounds.
4. Development of new synthetic compounds based on the structure of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one for use in scientific research.
5. Study of the long-term effects of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one use on the brain and body.

Synthesis Methods

The synthesis of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a multi-step process that starts with the reaction of 2,5-dimethoxyphenethylamine with 4-bromobenzaldehyde to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then reacted with cycloheptanone in the presence of ammonium acetate to obtain the final product, 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

Scientific Research Applications

10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and has been used as a model compound to study the mechanisms of action of other hallucinogenic compounds.

properties

Product Name

10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C20H16BrN7O3

Molecular Weight

482.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C20H16BrN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3

InChI Key

JUTSNGYJDJHESW-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.